molecular formula C23H11ClO3 B13139557 1-Chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione CAS No. 680603-25-2

1-Chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione

Cat. No.: B13139557
CAS No.: 680603-25-2
M. Wt: 370.8 g/mol
InChI Key: QSKSBBBVYJJBRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters would be essential for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce anthracene diols.

Scientific Research Applications

1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound can absorb light and enter an excited state, which can then transfer energy to other molecules or generate reactive oxygen species (ROS) in the case of photodynamic therapy . The molecular targets and pathways involved include the interaction with cellular components and the generation of ROS that can induce cell damage or apoptosis.

Properties

CAS No.

680603-25-2

Molecular Formula

C23H11ClO3

Molecular Weight

370.8 g/mol

IUPAC Name

1-chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione

InChI

InChI=1S/C23H11ClO3/c24-21-17(19(25)13-10-14-6-2-1-3-7-14)11-12-18-20(21)23(27)16-9-5-4-8-15(16)22(18)26/h1-9,11-12H

InChI Key

QSKSBBBVYJJBRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Cl

Origin of Product

United States

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